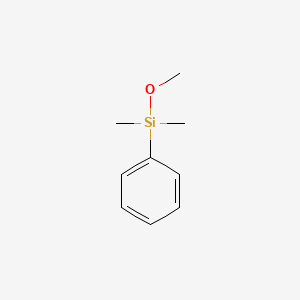
Quinolinium-8-trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium-8-trifluoroborate is a chemical compound with the molecular formula C₉H₇BF₃N and a molecular weight of 196.96 g/mol . It is a member of the organotrifluoroborate family, which are known for their stability and unique reactivity patterns . This compound is primarily used in research settings, particularly in the fields of proteomics and synthetic organic chemistry .
Vorbereitungsmethoden
The synthesis of quinolinium-8-trifluoroborate typically involves the reaction of quinoline with boron trifluoride. One common method includes the use of potassium fluoride as a catalyst to facilitate the formation of the trifluoroborate group . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. Industrial production methods often involve scalable procedures that ensure high yields and purity of the final product .
Analyse Chemischer Reaktionen
Quinolinium-8-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced quinolinium compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various acids and bases to facilitate different types of transformations . The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of quinolinium derivatives .
Wissenschaftliche Forschungsanwendungen
Quinolinium-8-trifluoroborate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of quinolinium-8-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo hydrolysis to form reactive boronic acids, which then participate in further transformations . The molecular targets and pathways involved depend on the specific application, such as inhibiting bacterial enzymes in antimicrobial research .
Vergleich Mit ähnlichen Verbindungen
Quinolinium-8-trifluoroborate is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Quinolizinium-based compounds: These are used in fluorescent dyes and have similar stability but different reactivity patterns.
Other organotrifluoroborates: These compounds share the trifluoroborate group but differ in their organic moieties, leading to different applications and reactivity.
Eigenschaften
IUPAC Name |
trifluoro(quinolin-1-ium-8-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIBSADFMUWBU-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
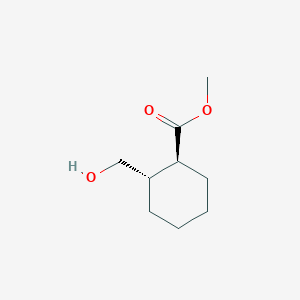
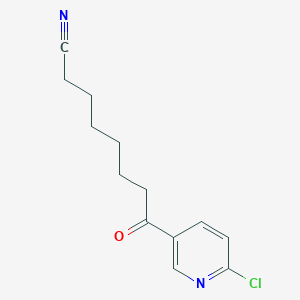
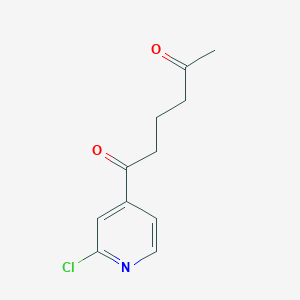
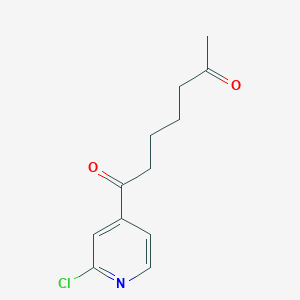
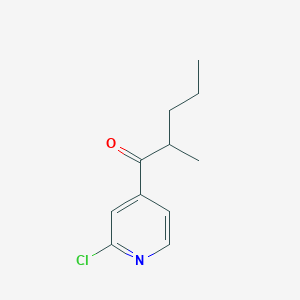
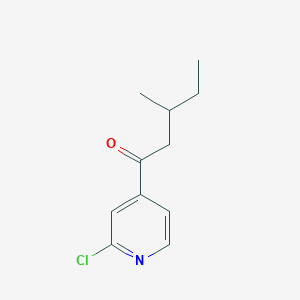


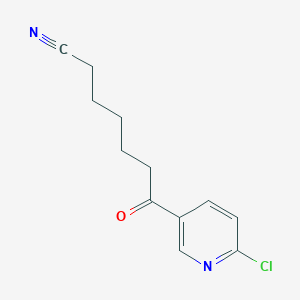
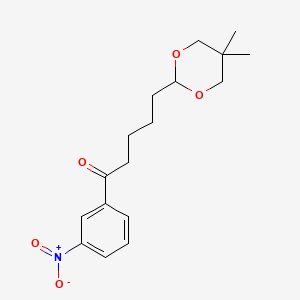

![potassium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B7907824.png)
![Bromotriphenyl{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-lambda5-phosphane](/img/structure/B7907830.png)
